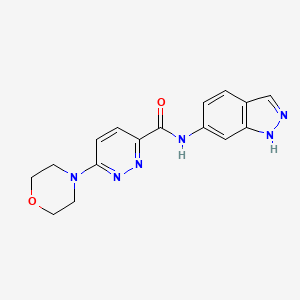

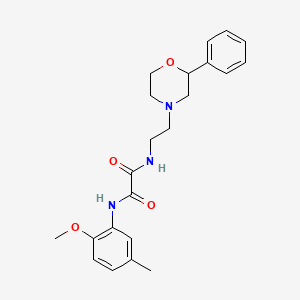

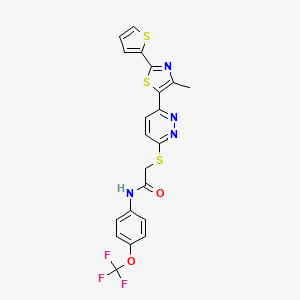

![molecular formula C15H28N2O2 B2909522 tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1372534-09-2](/img/structure/B2909522.png)

tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate

Overview

Description

“tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the formula C15H28N2O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular formula of this compound is C15H28N2O2 . It has a molecular weight of 268.4 . The structure consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a cyclopropylmethyl group and a carbamate group .Mechanism of Action

Tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate is believed to exert its effects through the inhibition of specific enzymes and receptors in the body. It has been shown to interact with the dopamine transporter and sigma-1 receptor, which are involved in the regulation of dopamine neurotransmission and cellular signaling pathways.

Biochemical and Physiological Effects

This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, cell proliferation, and apoptosis. It has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

Tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate offers several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target specific enzymes and receptors. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for the use of tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate in scientific research. These include the development of novel therapeutics for the treatment of neurological disorders and cancer, as well as the exploration of its potential as a tool for chemical biology and drug discovery. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.

Conclusion

In conclusion, this compound is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize its potential as a therapeutic agent and tool for chemical biology and drug discovery.

Scientific Research Applications

Tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been found to possess potential as a scaffold for the development of novel therapeutics, particularly in the treatment of neurological disorders and cancer.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

tert-butyl N-[[4-(cyclopropylmethyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-15(10-12-4-5-12)6-8-16-9-7-15/h12,16H,4-11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKUCHOSRFHHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

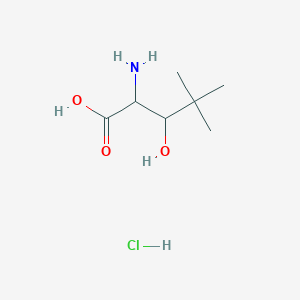

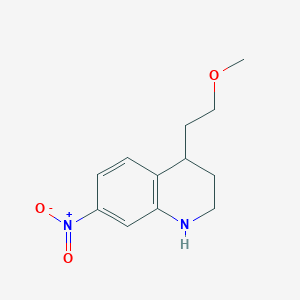

![6-methyl-N-(4-methylphenyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2909441.png)

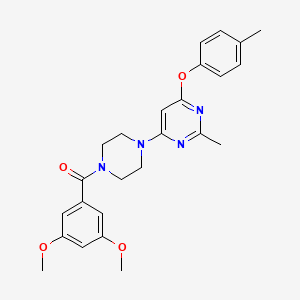

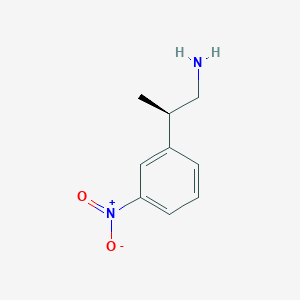

![N-(acenaphtho[1,2-d]thiazol-8-yl)acetamide](/img/structure/B2909445.png)

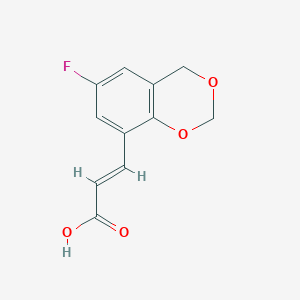

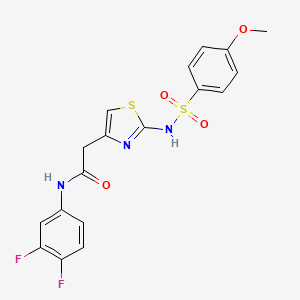

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909447.png)

![5-(5-methylfuran-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2909454.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909461.png)